molecular formula C22H22F2N4O2 B2671154 N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251710-54-9

N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2671154
CAS No.: 1251710-54-9
M. Wt: 412.441
InChI Key: JCFZBOPXBJTMOK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic small molecule characterized by three key structural motifs:

A piperidine ring linked to a 1,2,4-oxadiazole heterocycle substituted with a 4-methylphenyl group.

An acetamide moiety attached to the piperidine nitrogen.

A 2,4-difluorophenyl group as the terminal substituent of the acetamide.

The oxadiazole ring enhances metabolic stability and facilitates π-π interactions in biological targets, while the difluorophenyl group improves lipophilicity and membrane permeability .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2/c1-14-2-4-15(5-3-14)21-26-22(30-27-21)16-8-10-28(11-9-16)13-20(29)25-19-7-6-17(23)12-18(19)24/h2-7,12,16H,8-11,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFZBOPXBJTMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Coupling Reactions: The final step involves coupling the difluorophenyl group with the oxadiazole-piperidine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes Evidence Source
Target Compound Oxadiazole-piperidine 4-methylphenyl, 2,4-difluorophenyl Potential CNS/antimicrobial activity N/A
5PAM523 Oxadiazole-piperidine Pyridine, 4-fluorophenylcarbonyl mGlu5 receptor modulator
Compound 130 () Oxadiazole-urea 4-fluorophenyl, urea linker High SARS-CoV-2 binding energy
Triazole Derivative Triazole-piperidine 4-methylphenyl, pyridinyl Enhanced metabolic stability
Antibacterial Derivative Oxadiazole-sulfonyl Phenylsulfonyl, piperidine Antibacterial activity

Key Research Findings

  • Oxadiazole vs. Triazole : Oxadiazole derivatives generally exhibit higher rigidity and metabolic stability, while triazoles offer synthetic versatility and tunable electronic properties .
  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound likely enhances lipophilicity and bioavailability compared to mono-fluorinated analogs .
  • Pharmacological Potential: Structural analogs have shown activity against viral proteases (SARS-CoV-2), bacterial targets, and CNS receptors, suggesting broad applicability for the target compound .

Biological Activity

N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and an oxadiazole moiety, which are known for their biological significance. The molecular formula is C24H25F2N3OC_{24}H_{25}F_2N_3O with a molecular weight of approximately 381.458 g/mol. The presence of difluorophenyl and methylphenyl groups contributes to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The oxadiazole derivatives have shown potential in inhibiting specific enzymes associated with cancer progression.
  • Receptor Modulation : The compound may interact with receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.12 to 15.63 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-70.65
A5492.41
A37515.63

Mechanistic Insights

Molecular docking studies revealed strong hydrophobic interactions between the compound and target amino acids in receptors, similar to those observed with established drugs like Tamoxifen . Additionally, flow cytometry analyses indicated that the compound induced cell cycle arrest at the G0-G1 phase in cancer cells, suggesting a mechanism that disrupts DNA replication processes .

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

  • Synthesis and Evaluation of Oxadiazole Derivatives : Research demonstrated that modifications in the oxadiazole ring significantly influenced anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines .
  • In Vivo Studies : Some derivatives were tested for analgesic and anti-inflammatory activities in animal models, revealing promising results that warrant further investigation into their therapeutic applications .

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